![molecular formula C17H16ClNO3S B2857035 2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime CAS No. 338777-81-4](/img/structure/B2857035.png)
2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime” is a chemical compound with the molecular formula C17H16ClNO3S and a molecular weight of 349.83. It is offered by various suppliers for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not explicitly mentioned in the sources I found . More detailed information would likely require experimental data or access to specialized databases.科学研究应用
4-CPBM has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including β-lactam antibiotics, β-lactamase inhibitors, and other biologically active compounds. In addition, 4-CPBM has been studied for its potential applications in biochemical and physiological research.
作用机制
4-CPBM has been shown to act as an inhibitor of the enzyme β-lactamase. This enzyme is responsible for the breakdown of β-lactam antibiotics, which are used to treat bacterial infections. By inhibiting the activity of β-lactamase, 4-CPBM can help to increase the effectiveness of β-lactam antibiotics.
Biochemical and Physiological Effects
4-CPBM has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of β-lactamase, which can help to increase the effectiveness of β-lactam antibiotics. In addition, 4-CPBM has been studied for its potential to induce apoptosis in cancer cells. It has also been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant.
实验室实验的优点和局限性
4-CPBM has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. In addition, it is relatively easy to synthesize, and it is relatively stable. However, there are some limitations to its use. For example, it is not soluble in water, and it is not very soluble in organic solvents.
未来方向
There are a variety of potential future directions for research into 4-CPBM. For example, further studies could be conducted to investigate its potential applications in biochemical and physiological research. In addition, further studies could be conducted to investigate its potential to induce apoptosis in cancer cells, as well as its potential to inhibit the growth of bacteria and fungi. Furthermore, further studies could be conducted to investigate its potential to act as an antioxidant. Finally, further studies could be conducted to investigate its potential to be used as a reagent in the synthesis of other compounds.
合成方法
4-CPBM can be synthesized from 4-chlorophenylsulfonyl butenal, which can be obtained from the reaction of 4-chlorobenzaldehyde and chlorosulfonic acid. The 4-chlorophenylsulfonyl butenal is then reacted with sodium methoxide in methanol, forming 4-CPBM as a white solid. This reaction is typically performed under reflux conditions, with a yield of around 95%.
属性
IUPAC Name |
(Z,E)-2-(4-chlorophenyl)sulfonyl-N-methoxy-4-phenylbut-3-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-19-13-17(10-7-14-5-3-2-4-6-14)23(20,21)16-11-8-15(18)9-12-16/h2-13,17H,1H3/b10-7+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCPZAOEDBBJRU-FWANDEGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
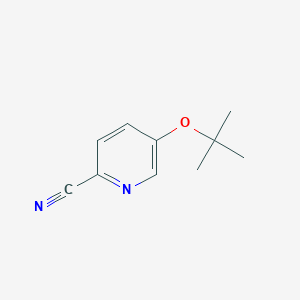
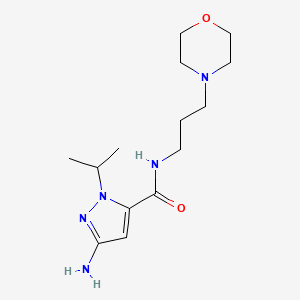
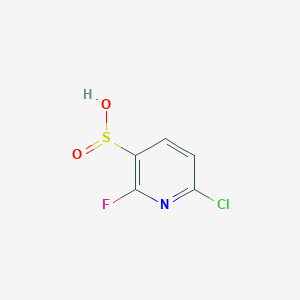
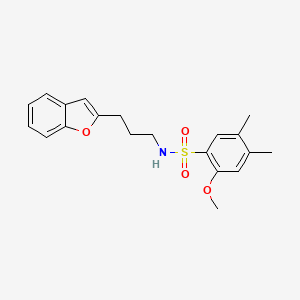
![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
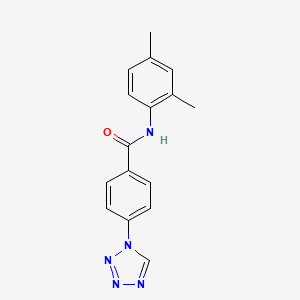

![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2856963.png)
![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2856965.png)
![3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2856966.png)

![5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)
